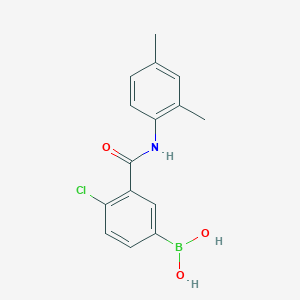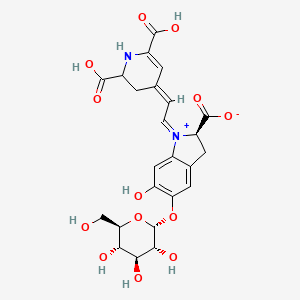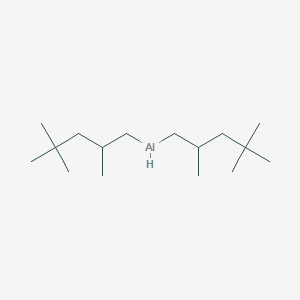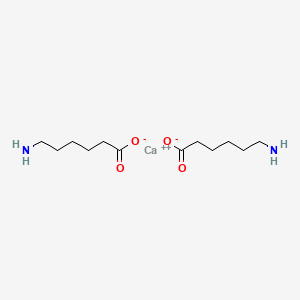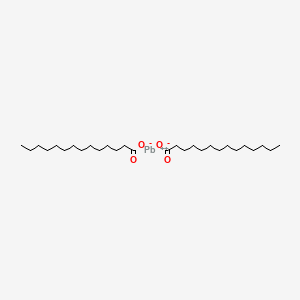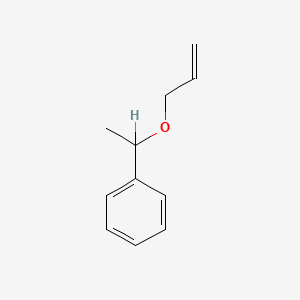
Calcium dimethyl dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dimethyl dicarbonate is an organic compound that belongs to the class of dialkyl carbonates. It is a colorless liquid with a mild odor and is known for its low toxicity and high biodegradability. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium dimethyl dicarbonate can be synthesized through the reaction of dimethyl carbonate with calcium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
Ca(OH)2+2(CH3O)2CO→Ca(OCOOCH3)2+2H2O
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow reactors to ensure a consistent and high yield. The process is optimized to minimize the formation of by-products and to ensure the purity of the final product. The use of catalysts such as calcium oxide can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium dimethyl dicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and methanol.
Reduction: It can be reduced to form calcium oxide and methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used under mild conditions.
Major Products
Oxidation: Calcium carbonate and methanol.
Reduction: Calcium oxide and methanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Calcium dimethyl dicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a stabilizing agent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of polymers, coatings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of calcium dimethyl dicarbonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form stable products. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved include nucleophilic substitution and esterification reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl carbonate
- Diethyl carbonate
- Di-tert-butyl dicarbonate
Uniqueness
Calcium dimethyl dicarbonate is unique due to its ability to form stable complexes with calcium ions, which enhances its reactivity and stability in various chemical reactions. Unlike other dialkyl carbonates, it has a higher boiling point and is less volatile, making it suitable for high-temperature applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it an essential reagent in organic synthesis, biological studies, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
24331-27-9 |
|---|---|
Molekularformel |
C4H6CaO6 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
calcium;methyl carbonate |
InChI |
InChI=1S/2C2H4O3.Ca/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
QKIIAXWPNQIENK-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=O)[O-].COC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


